Methyl 5-nitro-2-(trifluoromethoxy)benzoate
Overview
Description
Methyl 5-nitro-2-(trifluoromethoxy)benzoate: is an organic compound characterized by its nitro and trifluoromethoxy functional groups attached to a benzene ring
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The compound can be synthesized through the nitration of methyl benzoate using nitric acid and sulfuric acid as nitrating agents.
Trifluoromethylation Reaction: The trifluoromethoxy group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods: Industrial production typically involves large-scale nitration and trifluoromethylation reactions under controlled conditions to ensure safety and yield optimization. The use of continuous flow reactors and advanced catalysts can enhance the efficiency of these processes.
Types of Reactions:
Oxidation: The nitro group can be further oxidized to produce nitroso compounds or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like iron and hydrochloric acid.
Substitution Reactions: The trifluoromethoxy group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Iron, hydrochloric acid, hydrogen gas.
Substitution: Sodium hydroxide, halides.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrate esters.
Reduction: Amines, hydroxylamines.
Substitution: Trifluoromethyl ethers, trifluoromethyl halides.
Scientific Research Applications
Chemistry: Methyl 5-nitro-2-(trifluoromethoxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological macromolecules are of interest in drug discovery.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for drug design.
Industry: The compound is used in the production of specialty chemicals and materials. Its properties are exploited in the manufacture of advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The nitro group can act as an electrophile, while the trifluoromethoxy group can influence the electronic properties of the molecule. These interactions can modulate biological pathways and lead to therapeutic effects.
Comparison with Similar Compounds
Methyl 2-methoxy-5-nitrobenzoate: Similar structure but lacks the trifluoromethoxy group.
Methyl 2-(trifluoromethoxy)benzoate: Similar structure but lacks the nitro group.
Uniqueness: Methyl 5-nitro-2-(trifluoromethoxy)benzoate is unique due to the combination of nitro and trifluoromethoxy groups, which impart distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications. Further research and development may uncover additional uses and benefits of this versatile compound.
Properties
IUPAC Name |
methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO5/c1-17-8(14)6-4-5(13(15)16)2-3-7(6)18-9(10,11)12/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUVHNWENISJQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50673223 | |
Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307989-42-0 | |
Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307989-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-nitro-2-(trifluoromethoxy)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50673223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.